7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-2-3-9-5-4-7(11)10-8(5)6/h2-3H,4H2,1H3,(H,10,11) |
InChI Key |
JMMSISBOLLYQED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1)CC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Dilithium Intermediate-Mediated Cyclization
A robust method for constructing the pyrrolo[3,2-b]pyridin-2-one core involves generating dilithium intermediates from N-pyridinylpivalamides. As demonstrated by Kobayashi et al., treatment of N-(pyridin-2-yl)pivalamide with two equivalents of n-butyllithium in tetrahydrofuran (THF) generates a dilithium species, which reacts with α-keto esters to form α-hydroxy esters. Subsequent acid-mediated cyclization (e.g., refluxing hydrochloric acid) yields 3-hydroxy-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones. For the 7-methoxy derivative, this approach requires a pre-functionalized pyridine starting material with a methoxy group at the 7-position.
Key Conditions :
Pictet-Spengler Reaction for Ring Closure
The Pictet-Spengler reaction, widely used in alkaloid synthesis, has been adapted for pyrrolopyridinone scaffolds. In recent work, a modified Pictet-Spengler protocol enabled the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine cores via a one-pot reaction between 2-thiopheneethylamine and 6-methylpicolinaldehyde. For 7-methoxy derivatives, substituting the aldehyde with a methoxy-bearing analog (e.g., 7-methoxypicolinaldehyde) could direct regioselective cyclization.
Optimized Parameters :
-
Catalyst: None required (thermal conditions).
-
Solvent: Ethanol or toluene.
Functional Group Introduction and Modification
Direct Methoxy Substitution via Alkylation
Introducing the methoxy group at the 7-position can be achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, halogenated precursors (e.g., 7-bromo-pyrrolo[3,2-b]pyridin-2-one) undergo methoxylation using sodium methoxide in dimethyl sulfoxide (DMSO) at elevated temperatures. Copper(I)-mediated Ullmann coupling with methanol derivatives offers an alternative pathway for methoxy installation.
Representative Reaction :
Post-Cyclization Methylation
Hydroxyl groups at the 7-position (from initial synthesis) can be methylated using methyl iodide or dimethyl sulfate. For instance, treatment of 7-hydroxy-pyrrolo[3,2-b]pyridin-2-one with methyl iodide in the presence of potassium carbonate in acetone selectively affords the methoxy derivative.
Conditions :
Industrial-Scale Synthesis Considerations
Catalytic Process Optimization
Large-scale production prioritizes cost efficiency and reduced purification steps. The use of recyclable catalysts, such as BF₃·OEt₂ in Povarov reactions, enhances atom economy. For example, BF₃·OEt₂-catalyzed intramolecular cyclizations achieve yields >85% under microwave-assisted conditions.
Scale-Up Challenges :
Green Chemistry Approaches
Solvent-free mechanochemical methods and water-based reaction media are emerging as sustainable alternatives. Ball-milling techniques for cyclization reactions reduce waste and energy consumption, though yields remain under investigation for pyrrolopyridinones.
Comparative Analysis of Synthetic Routes
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Oxidation Reactions
The ketone group at position 2 of the pyrrolopyridinone core is reactive toward oxidation. In analogous pyrrolopyridinones, oxidation typically converts the ketone to a carbonyl group, potentially forming oxidized derivatives. For example, compounds with similar structures undergo oxidation using reagents like potassium permanganate (KMnO₄) in acidic conditions, leading to corresponding oxidized products. While direct data for this compound is unavailable, the fused ring system and methoxy group likely influence the stability of intermediates during oxidation.
Reduction Reactions
Reduction of the ketone group may yield dihydro derivatives. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce the carbonyl group to a hydroxyl or alcohol moiety. Related pyrrolopyridinones exhibit similar reactivity, with reductions altering functional groups while retaining the heterocyclic framework. The methoxy group at position 7 may remain intact during such reactions unless subjected to strong reducing conditions that cleave ether bonds.
Substitution Reactions
The methoxy group at position 7 is a potential site for nucleophilic substitution. In analogous compounds, methoxy groups undergo substitution with nucleophiles (e.g., amines, thiols) under basic or acidic conditions. For example, hydroxyl-containing pyrrolopyridinones participate in substitution reactions via deprotonation and attack by nucleophiles. The electron-donating methoxy group may enhance the ring’s reactivity, facilitating such transformations.
Cyclization and Ring-Forming Reactions
While specific data for this compound is limited, pyrrolopyridinones often participate in cyclization reactions. For instance, multicomponent reactions involving isatins and terminal alkynes form spirooxindoles or fused ring systems . The dihydropyrrolo[3,2-b]pyridin-2-one core may act as a scaffold for further cyclization, particularly under acidic or basic catalysis, to generate more complex heterocycles.
Comparative Reactivity with Related Compounds
| Property | 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | 6-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one | 6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one |
|---|---|---|---|
| Oxidation | Ketone oxidation to carbonyl derivatives | Oxidized derivatives formed with KMnO₄/H₂O₂ | Stable under oxidation due to hydroxyl group |
| Reduction | Ketone → alcohol/hydroxyl derivatives | Ketone reduction to dihydro derivatives | Hydroxyl group unaffected under standard reduction |
| Substitution | Methoxy group substitution possible | Methoxy substitution via nucleophilic attack | Hydroxyl group substitution (e.g., esterification) |
| Biological Activity | Potential kinase inhibition (inferred) | Demonstrated anticancer activity via kinase inhibition | Anticancer and anti-inflammatory applications |
Mechanistic Insights
The fused pyrrole-pyridine ring system and methoxy substituent influence reactivity. The methoxy group’s electron-donating nature may activate the ring for electrophilic substitution, while the ketone group at position 2 may participate in nucleophilic attacks or enolate formation. In related compounds, such features contribute to biological activity, including kinase inhibition .
Synthetic Considerations
Synthesis of this compound may involve:
-
Cyclization : Formation of the pyrrole ring via Paal-Knorr or Hantzsch methods, followed by pyridine ring construction .
-
Methoxylation : Introduction of the methoxy group at position 7 via alkylation or nucleophilic substitution, guided by directing effects of existing functional groups.
-
Oxidation/Reduction Steps : Final tuning of the ketone group to achieve the desired oxidation state.
Scientific Research Applications
Medicinal Chemistry
7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one has been studied for its potential as a drug candidate due to its ability to interact with various biological targets. Research indicates that it may possess:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Neuroprotective Effects : The compound has shown promise in neuropharmacology, particularly in models of neurodegenerative diseases. It may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
Neuropharmacological Applications
In neuropharmacology, this compound has been investigated for its effects on neurotransmitter systems:
- Dopaminergic Activity : Studies have indicated that this compound may enhance dopaminergic signaling, which could be beneficial in treating disorders like Parkinson's disease.
- Serotonergic Modulation : The compound may also affect serotonin levels, suggesting potential applications in mood disorders and anxiety.
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of human breast cancer cells in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Neuroprotection
Research conducted on animal models of neurodegeneration revealed that administration of this compound resulted in significant reductions in markers of oxidative stress and improved cognitive function. The study highlighted its potential as a therapeutic agent for Alzheimer's disease.
Potential Therapeutic Uses
Given its diverse pharmacological properties, this compound could be developed for various therapeutic applications:
- Cancer Treatment : As an adjunct therapy in cancer treatment regimens.
- Neurodegenerative Disorders : As a protective agent against neuronal damage in diseases like Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Structural Isomers and Ring Position Variants
The pyrrolo-pyridinone framework exists in multiple isomeric forms depending on the fusion positions of the pyrrole and pyridine rings. Key variants include:
Key Observations :
- [3,2-b] vs.
- Substituent Position : Methoxy at C-7 ([3,2-b]) vs. C-6 ([2,3-b]) alters steric hindrance and electronic effects, impacting binding to biological targets .
Substituent Effects on Bioactivity
Substituents on the pyrrolo-pyridinone core significantly influence pharmacological profiles:
Key Insights :
- Electron-Withdrawing Groups (EWGs) : Chloro or bromo substituents (e.g., 5,6-dichloro) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Bulkier Substituents : Indole- or thiophene-methylene groups (e.g., 3.9 and 3.16 in ) improve target selectivity in kinase inhibition due to π-π stacking interactions .
- Methoxy vs. Carbonitrile : Methoxy groups enhance solubility, while carbonitrile (e.g., pyridin-2-one derivatives in ) improves acaricidal potency via increased electron withdrawal .
Physicochemical Properties
Critical properties for drug-likeness or agrochemical performance:
Implications :
Biological Activity
7-Methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential therapeutic applications.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈N₂O₂ |
| Molecular Weight | 164.16 g/mol |
| CAS Number | 178393-14-1 |
| SMILES | COC1=NC2=C(C=C1)NC(=O)C2 |
Safety Information
The compound is classified with several hazard statements indicating potential risks such as harmful if swallowed and causes serious eye irritation. Proper safety measures should be followed when handling this substance.
Pharmacological Effects
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[3,2-b]pyridine compounds possess significant antimicrobial properties against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-inflammatory Effects : The compound has demonstrated potent anti-inflammatory activity through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Its derivatives were found to have selective COX-2 inhibitory activity with promising safety profiles .
- Cytotoxicity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Properties : Emerging research indicates that the compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema compared to control groups, with an effective dose (ED50) lower than that of standard anti-inflammatory drugs like diclofenac .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The study utilized disk diffusion methods and revealed that the compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications to the pyrrolo[3,2-b]pyridine framework can enhance biological activity. For instance, substituents at specific positions on the pyridine ring have been linked to increased potency against COX enzymes and improved cytotoxicity against cancer cells .
Q & A
Basic: What are the key synthetic routes for 7-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves cyclocondensation or ring-closure reactions. For example, similar pyrrolopyridinones are synthesized via [3+3] cyclocondensation of precursors like 4-iminothiazolidone-2 with acetylacetone derivatives in methanol under sodium methylate catalysis . Optimization includes:
- Temperature control : Heating to 40°C in acidic media (e.g., acetic acid/HCl) improves yield and purity .
- Solvent selection : Tetrahydrofuran (THF) with NaH enhances alkylation efficiency for methoxy group introduction .
- Purification : Flash column chromatography (e.g., 5% MeOH/EtOAc) or recrystallization (MeOH/EtOAc) ensures high purity (>98%) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positioning. For example, aromatic protons in pyrrolo[3,2-b]pyridinones appear between δ 6.5–8.5 ppm .
- HRMS (ESI) : Validates molecular formula (e.g., CHNO for GW441756, a related compound) .
- HPLC-PDA : Assesses purity (>98%) and detects byproducts .
Basic: How does the methoxy substituent influence the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Thermal stability : Methoxy groups may reduce thermal degradation. Analogous compounds (e.g., nitroimidazopyridinones) decompose above 200°C, with stability assessed via TGA/DSC .
- pH sensitivity : Methoxy derivatives are stable in neutral buffers but hydrolyze under strong acidic/basic conditions. Accelerated stability studies (40°C/75% RH) over 4 weeks are recommended .
Advanced: What structure-activity relationships (SAR) govern the biological activity of 7-methoxy-pyrrolopyridinone derivatives?
Methodological Answer:
- Core modifications : Replacing the urea core (e.g., dihydroimidazopyridinones) with pyrrolo[3,2-b]pyridine improves solubility and brain penetration .
- Substituent effects : A phenylazo group at C6 increases anticancer activity 3-fold in thiazolo[4,5-b]pyridinones .
- Methoxy positioning : Para-methoxy groups enhance TrkA inhibition (IC = 2 nM) by optimizing hydrophobic interactions .
Advanced: How can computational models (e.g., QSAR) predict the antioxidant or kinase-inhibitory potential of analogs?
Methodological Answer:
- QSAR workflows : Use interpretable models with descriptors like logP, polar surface area, and H-bond donors. For thiazolo[4,5-b]pyridinones, random forest models achieved R > 0.85 for antioxidant activity prediction .
- Docking studies : Molecular docking into TrkA (PDB: 4AOJ) identifies critical residues (e.g., Leu657, Glu560) for binding affinity optimization .
Advanced: How to resolve contradictions in reported biological data (e.g., cytotoxicity vs. kinase selectivity)?
Methodological Answer:
- Assay standardization : Use isogenic cell lines and consistent IC protocols (e.g., MTT assay at 72 hours) .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to confirm >100-fold selectivity over non-target kinases .
- Metabolic stability : Correlate discrepancies with CYP450 metabolism (e.g., CYP3A4) using liver microsome assays .
Advanced: What strategies improve the ADME/Tox profile of 7-methoxy-pyrrolopyridinone derivatives?
Methodological Answer:
- Solubility enhancement : Introduce polar groups (e.g., -OH, -COOH) or use co-solvents (DMSO/PEG400) .
- Blood-brain barrier (BBB) penetration : Reduce molecular weight (<450 Da) and optimize logP (1–3) via prodrug approaches .
- Toxicity mitigation : Ames test and hERG channel screening (IC > 10 μM) minimize genotoxicity and cardiotoxicity .
Advanced: How to design analogs with dual TrkA and antioxidant activity?
Methodological Answer:
- Hybrid scaffolds : Combine pyrrolopyridinone cores with phenolic or thiol groups (e.g., 3-mercapto-oxadiazole) to target both TrkA and ROS pathways .
- DPPH radical scavenging assays : Validate antioxidant activity (EC < 50 μM) and correlate with electron-donating substituents .
Table 1: Key Data for this compound Derivatives
| Property | Value/Example | Reference |
|---|---|---|
| TrkA IC | 2 nM (GW441756) | |
| Anticancer EC | 15 μM (thiazolo[4,5-b]pyridinone) | |
| logP | 1.9–2.5 | |
| Solubility (DMSO) | >25 mg/mL | |
| Thermal decomposition | >200°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
